molecular formula C7H4BrF3O2S B12844946 4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene

4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene

Cat. No.: B12844946
M. Wt: 289.07 g/mol
InChI Key: KUXWHIKVNLPYCW-UHFFFAOYSA-N
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Description

4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups: a difluoromethylsulfonyl group (-SO₂CF₂H) at the para position (C4), a fluorine atom at the ortho position (C2), and a bromine atom at the meta position (C1). This combination of substituents confers unique physicochemical properties:

  • The bromine atom serves as a versatile leaving group or site for further functionalization (e.g., cross-coupling reactions), making the compound valuable in synthetic organic chemistry .

This compound is of interest in pharmaceutical and agrochemical research due to its balanced lipophilicity and electronic profile, which may optimize interactions with biological targets .

Properties

Molecular Formula

C7H4BrF3O2S

Molecular Weight

289.07 g/mol

IUPAC Name

1-bromo-4-(difluoromethylsulfonyl)-2-fluorobenzene

InChI

InChI=1S/C7H4BrF3O2S/c8-5-2-1-4(3-6(5)9)14(12,13)7(10)11/h1-3,7H

InChI Key

KUXWHIKVNLPYCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the benzene ring . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The sulphonyl group can undergo oxidation or reduction under specific conditions.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include metal catalysts such as palladium or nickel, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzene derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new chemical reactions.

    Biology: The compound can be used in the study of biological processes and the development of bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The difluoromethyl and sulphonyl groups can interact with molecular targets and pathways, leading to the formation of new chemical bonds and the modification of existing molecules .

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

  • The difluoromethylsulfonyl group in the target compound exhibits stronger electron-withdrawing effects compared to sulfanylmethyl (-S-CH₂-) or ether (-O-) groups in analogues. This enhances electrophilic substitution reactivity at specific ring positions .
  • Fluorine substituents in all compounds reduce basicity and improve metabolic stability, aligning with trends observed in fluorinated pharmaceuticals .

Reactivity and Functionalization :

  • Bromine in the target compound and its analogues enables cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation. However, the presence of a sulfonyl group may deactivate the ring toward nucleophilic substitution compared to sulfanylmethyl-containing analogues .
  • Sulfanylmethyl groups (e.g., in 1-Bromo-2-[(3-fluorophenyl)sulfanylmethyl]benzene) offer greater flexibility for chelation or redox-active applications, unlike the rigid sulfonyl group .

Compounds with ethoxy or biphenyl groups (e.g., 3-Bromo-4'-ethoxybiphenyl) exhibit lower melting points due to reduced symmetry and weaker intermolecular forces .

Research Findings and Performance Metrics

Stability and Degradation

  • Thermal Stability : Differential scanning calorimetry (DSC) of the target compound shows a decomposition temperature of ~220°C, higher than sulfanylmethyl analogues (~180–200°C), attributed to the sulfonyl group’s strong electron-withdrawing effects stabilizing the aromatic system .
  • Photostability : Fluorine substituents mitigate photooxidation, as seen in analogues like 1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene, which retains >90% integrity under UV exposure for 24 hours .

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